Cu(II) meso-Tetra (4-N,N,N-trimethylanilinium) Porphyrin Tetrachloride
Description
Cu(II) meso-Tetra(4-N,N,N-trimethylanilinium) Porphyrin Tetrachloride (CAS: 79408-16-5) is a synthetic, water-soluble cationic porphyrin with the molecular formula C₅₆H₆₀Cl₄CuN₈ and a molecular weight of 1050.49 g/mol . Its structure features four 4-N,N,N-trimethylanilinium substituents at the meso positions, which confer strong cationic character and high solubility in aqueous media. The tetrachloride counterions stabilize the positive charges, making it suitable for applications in photodynamic therapy, hydrogen storage, nucleic acid delivery, and antibacterial studies .
Key properties include:
- UV-Vis Absorption: The Soret band is typically observed around 429 nm (ε ≈ 132,500 M⁻¹cm⁻¹), consistent with related Cu(II) cationic porphyrins .
- Stability: Resists demetallation under acidic conditions, as observed in clay-supported studies .
- Applications: Demonstrated efficacy in photoinactivating Gram-negative bacteria, fluorescent DNA counterstaining, and hydrogen storage in solid-state aggregates with anionic porphyrins .
Properties
Molecular Formula |
C56H60Cl4CuN8 |
|---|---|
Molecular Weight |
1050.5 g/mol |
IUPAC Name |
copper;trimethyl-[4-[10,15,20-tris[4-(trimethylazaniumyl)phenyl]porphyrin-22,24-diid-5-yl]phenyl]azanium;tetrachloride |
InChI |
InChI=1S/C56H60N8.4ClH.Cu/c1-61(2,3)41-21-13-37(14-22-41)53-45-29-31-47(57-45)54(38-15-23-42(24-16-38)62(4,5)6)49-33-35-51(59-49)56(40-19-27-44(28-20-40)64(10,11)12)52-36-34-50(60-52)55(48-32-30-46(53)58-48)39-17-25-43(26-18-39)63(7,8)9;;;;;/h13-36H,1-12H3;4*1H;/q+2;;;;;+2/p-4 |
InChI Key |
BDDRHYKDJIKRRC-UHFFFAOYSA-J |
Canonical SMILES |
C[N+](C)(C)C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)[N+](C)(C)C)C8=CC=C(C=C8)[N+](C)(C)C)C=C4)C9=CC=C(C=C9)[N+](C)(C)C)[N-]3.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Free-Base Porphyrin Precursor
The initial step involves synthesizing the free-base meso-Tetra(4-N,N,N-trimethylanilinium) porphyrin precursor. This is typically achieved by:
Condensation Reaction: The condensation of pyrrole with 4-(N,N-dimethylamino)benzaldehyde derivatives under acidic conditions (e.g., propionic acid reflux) to form the meso-tetraarylporphyrin macrocycle.
Quaternization: The tertiary amine groups on the aniline substituents are quaternized by methylation using methyl iodide or methyl chloride to yield the N,N,N-trimethylanilinium groups, rendering the porphyrin water-soluble and cationic.
This step is critical to introduce the quaternary ammonium groups that confer water solubility and positive charge to the porphyrin.
Metallation with Copper(II)
The free-base porphyrin is metallated with copper(II) ions to form the Cu(II) complex:
Metal Insertion: The free-base porphyrin is dissolved in a suitable solvent such as dimethylformamide (DMF) or chloroform/methanol mixtures.
Copper Source: Copper(II) acetate or copper(II) chloride is added in stoichiometric amounts.
Reaction Conditions: The mixture is heated under reflux or stirred at elevated temperature (typically 60–100 °C) for several hours (4–24 h) to facilitate insertion of Cu(II) into the porphyrin core.
Workup: The reaction mixture is cooled, and the product is precipitated by addition of diethyl ether or by dialysis if water-soluble. The product is purified by column chromatography or recrystallization.
This metallation step yields Cu(II) meso-Tetra (4-N,N,N-trimethylanilinium) Porphyrin Tetrachloride as a tetrachloride salt due to the quaternary ammonium groups.
Purification and Characterization
Purification: Ion-exchange chromatography or dialysis is used to remove unreacted metal salts and impurities.
Characterization: The compound is characterized by UV-Vis spectroscopy (Soret and Q bands typical of Cu(II) porphyrins), mass spectrometry (confirming molecular weight), elemental analysis, and NMR spectroscopy (paramagnetic shifts due to Cu(II)).
Storage: The compound is stored at room temperature, protected from light to prevent degradation.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Porphyrin macrocycle synthesis | Pyrrole + 4-(N,N-dimethylamino)benzaldehyde, acid catalysis | Propionic acid or CHCl3/MeOH | Reflux (~140 °C) or room temp | 1–4 h | 40–60 | Acid catalysis promotes condensation |
| Quaternization | Methyl iodide or methyl chloride | Acetonitrile or DMF | Room temp to 60 °C | 12–24 h | 80–90 | Converts tertiary amines to quaternary ammonium |
| Metallation | Cu(II) acetate or Cu(II) chloride | DMF, CHCl3/MeOH | 60–100 °C | 4–24 h | 70–85 | Insertion of Cu(II) into porphyrin core |
| Purification | Ion-exchange chromatography, dialysis | Water or aqueous buffer | Ambient | Variable | — | Removes impurities and salts |
Research Findings and Optimization Notes
Water Solubility: The quaternary ammonium groups significantly enhance water solubility, facilitating purification by dialysis and enabling biological applications.
Metallation Efficiency: Copper(II) insertion is favored under slightly elevated temperatures and polar solvents; incomplete metallation can be monitored by UV-Vis spectroscopy.
Counterion Exchange: The chloride counterions can be exchanged with other anions if desired by ion-exchange resins, affecting solubility and reactivity.
Stability: The Cu(II) porphyrin complex is stable under ambient conditions but sensitive to light and strong reducing agents, requiring storage in the dark.
Alternative Methods: Some studies report microwave-assisted metallation to reduce reaction times and improve yields.
Chemical Reactions Analysis
Photodynamic Reactions
The compound generates reactive oxygen species (ROS) under light irradiation, a critical mechanism for photodynamic therapy (PDT). Upon excitation at wavelengths matching its Soret (≈400 nm) and Q-band (≈500–650 nm) absorptions :
-
Mechanism :
-
Applications :
| Parameter | Value | Conditions | Citation |
|---|---|---|---|
| Quantum Yield | 0.65–0.75 | 635 nm, DMSO | |
| Light Dose for PDT | 50–100 J/cm² | 635 nm, 10 μM compound | |
| Bacterial Reduction | 4-log CFU decrease | 20 μM, 30 min light exposure |
Redox Reactions at the Copper Center
The Cu(II) center participates in electron-transfer processes, enabling catalytic applications:
-
Electrochemical Properties :
-
Catalytic Reactions :
Supramolecular Interactions
Cationic trimethylanilinium groups drive electrostatic and π-stacking interactions:
-
Anionic Porphyrin Aggregates :
-
DNA Binding :
Ligand Substitution Reactions
The axial positions of Cu(II) permit ligand exchange:
-
Solvent Coordination :
-
Stability Constants :
Ligand log (25°C) Solvent 1.8 Water Imidazole 3.5 Methanol
Biological Interactions
-
Beta-Hematin Inhibition :
-
Oligonucleotide Delivery :
Stability and Degradation
Scientific Research Applications
Photodynamic Therapy
Photodynamic therapy (PDT) utilizes light-sensitive compounds to produce reactive oxygen species that can selectively destroy cancerous cells. Cu(II) meso-Tetra (4-N,N,N-trimethylanilinium) Porphyrin Tetrachloride has been shown to be effective in this capacity:
- Mechanism : Upon irradiation with light, the compound generates singlet oxygen, which is toxic to cells. This property has been utilized in treating various malignancies.
- Case Studies : Research indicates that this porphyrin has been effective against murine tumor models, demonstrating significant tumor reduction when combined with light exposure .
Antimicrobial Activity
The compound also exhibits antimicrobial properties , particularly against Gram-negative bacteria.
- Photoinactivation : Studies have shown that the porphyrin can effectively inactivate bacteria upon light activation, making it a potential candidate for treating infections .
- Applications : This property is particularly useful in developing antimicrobial coatings or treatments for infected wounds.
Fluorescent Imaging
This compound serves as a fluorescent probe in various imaging techniques.
- DNA Counterstaining : The compound is used in immunofluorescence assays for cellular imaging, allowing researchers to visualize DNA and other cellular structures with high specificity .
- Biomedical Applications : Its fluorescence properties can be harnessed for tracking cellular processes and understanding disease mechanisms at the molecular level.
Drug Delivery Systems
The water-soluble nature of this porphyrin facilitates its use in drug delivery systems , particularly for nucleic acids.
- Oligonucleotide Delivery : Research indicates that cationic porphyrins can enhance the cellular uptake of oligonucleotides, which is crucial for gene therapy applications .
- Potential Formulations : This property opens avenues for developing novel therapeutic strategies targeting genetic diseases.
Hydrogen Storage Potential
Recent studies have explored the potential of this compound in hydrogen storage applications .
- Aggregation with Anionic Porphyrins : The compound has been found to aggregate with anionic porphyrins, suggesting its role in solid-state hydrogen storage systems .
- Research Implications : This could lead to advancements in sustainable energy technologies by providing efficient hydrogen storage solutions.
Summary Table of Applications
Mechanism of Action
The mechanism by which Cu(II) meso-Tetra (4-N,N,N-trimethylanilinium) Porphyrin Tetrachloride exerts its effects involves the interaction of its copper center with various molecular targets. In photodynamic therapy, for example, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cancer cells. The specific pathways involved depend on the application and the environment in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Group Variations
The substituents at the meso positions critically influence solubility, electronic properties, and applications. Below is a comparative analysis:
Table 1: Substituent Effects on Key Properties
Photophysical and Catalytic Properties
Singlet Oxygen Generation :
- The target compound’s trimethylanilinium groups enhance intersystem crossing, promoting singlet oxygen (¹O₂) generation, critical for photodynamic therapy . Comparable ¹O₂ yields are seen in Cu(II) pyrenyl porphyrins (ΦΔ ≈ 0.65), which also show antibacterial activity .
- In contrast, N-methylpyridyl porphyrins prioritize metal ion coordination over ¹O₂ production, making them better suited for sensing .
UV-Vis Spectral Shifts :
- The target compound’s Soret band (429 nm) aligns with cationic Cu(II) porphyrins, whereas pyrenyl substituents cause red shifts (e.g., 420–430 nm in Cu(II)-MMT complexes) due to extended π-conjugation .
- Anionic carboxyphenyl porphyrins exhibit Soret bands at ~414 nm, influenced by electron-withdrawing groups .
Table 2: Photophysical Data Comparison
| Compound | Soret Band (nm) | ε (M⁻¹cm⁻¹) | Singlet Oxygen Yield (ΦΔ) |
|---|---|---|---|
| Target Compound | 429 | ~132,500 | 0.70 (estimated) |
| Cu(II) meso-tetra(pyren-1-yl)porphyrin | 420–430 | 350,000 | 0.65 |
| Cu(II) meso-tetra(N-methyl-4-pyridyl) | 429 | 132,500 | <0.30 |
| Cu(II) meso-tetra(4-carboxyphenyl) | 414 | 200,000 | 0.45 |
Stability and Reactivity
- Demetallation Resistance : The target compound remains stable on Cu(II)-exchanged clays, unlike Mg porphyrins, which readily demetallate .
- Catalytic Activity : Cobalt analogs with electron-withdrawing substituents (e.g., 4-chlorophenyl) show higher catalytic efficiency in dye degradation than methoxy-substituted porphyrins, highlighting substituent electronic effects .
Biological Activity
Cu(II) meso-Tetra (4-N,N,N-trimethylanilinium) Porphyrin Tetrachloride is a synthetic porphyrin compound with a unique structure that imparts significant biological activity, particularly in the fields of photodynamic therapy (PDT) and antimicrobial applications. This article explores its biological activities, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
- Molecular Formula : CHClCuN
- Molecular Weight : 1050.49 g/mol
- CAS Number : 79408-16-5
- Structure : The compound features a porphyrin core with four 4-N,N,N-trimethylanilinium substituents, enhancing its solubility and biological activity.
Photodynamic Therapy (PDT)
This compound has shown promising results as a photosensitizer in PDT, particularly against cancer cells. Upon light activation, it generates reactive oxygen species (ROS), leading to cell death in tumor cells.
Case Study: Murine LM3 Tumor Model
In a study involving BALB/c mice with intradermal LM3 tumors, Cu(II) meso-Tetra (4-N,N,N-trimethylanilinium) Porphyrin was administered as part of a PDT regimen. The results indicated significant tumor reduction compared to controls, demonstrating its efficacy as an anticancer agent .
Antimicrobial Activity
The compound also exhibits antimicrobial properties, effectively inactivating Gram-negative bacteria through photoinactivation. This mechanism involves the generation of ROS upon light exposure, which damages bacterial cells.
Research Findings
- Gram-Negative Bacteria Inactivation : Studies have shown that cationic porphyrins like Cu(II) meso-Tetra (4-N,N,N-trimethylanilinium) Porphyrin can effectively inactivate bacteria such as Escherichia coli when exposed to light .
- Fluorescent DNA Counterstaining : The compound has been utilized for fluorescent DNA counterstaining in conjunction with immunofluorescence techniques, enhancing visualization of cellular structures .
The biological activity of this compound can be attributed to its ability to generate singlet oxygen () upon light activation. This process occurs through energy transfer from the excited porphyrin state to molecular oxygen, producing ROS that induce oxidative stress in target cells.
Data Summary
Q & A
Q. Table 1: Representative MIC/MBC Values
| Study | Light Irradiation (mW/cm²) | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| 50 | 8 | 16 | |
| 100 | 4 | 8 |
Basic Question: How do electrostatic interactions influence the molecular assembly of cationic porphyrins like Cu(II)-TAPP in aqueous systems?
Answer:
The cationic trimethylanilinium groups enable electrostatic coupling with anionic species (e.g., sulfonatophenyl porphyrins or clays):
- Aggregate Formation : Driven by charge complementarity, as seen in porphyrin-clay complexes (e.g., adsorption on saponite or montmorillonite) .
- Intercalation vs. Surface Adsorption : Dominant in systems with high cation-exchange capacity clays, characterized via X-ray diffraction (XRD) and UV-vis spectral shifts (e.g., Soret band red-shift) .
Advanced Question: How can researchers synthesize and characterize atropisomers of Cu(II)-TAPP, and what are their implications in catalysis?
Answer:
Synthesis :
- Atropisomer Control : Achieved via steric hindrance during metallation. Ortho-substituted trimethylanilinium groups generate four isomers (αααα, ααββ, αβαβ, etc.), preserved using slow ligand substitution kinetics .
Characterization : - ¹H NMR : Distinguishes isomers via splitting patterns of pyrrolic protons.
- XRD : Resolves spatial arrangements (e.g., alternating vs. adjacent cationic groups) .
Catalytic Implications : Atropisomers exhibit distinct electrostatic environments, affecting redox potentials in CO₂/O₂ reduction. However, cyclic voltammetry shows similar Fe(III)/Fe(II) potentials (±10 mV), suggesting minor electronic differences .
Advanced Question: What methodological challenges arise in studying the coordination chemistry of Cu(II)-TAPP with transition metals in composite materials?
Answer:
- Metal Stability : Cu(II) porphyrins resist demetallation on acidic supports (e.g., montmorillonite), unlike Mg-porphyrins, confirmed via ICP-MS .
- Competitive Binding : In multi-metal systems (e.g., Fe³⁺/Cu²⁺), UV-vis titrations and Job’s method quantify binding affinities. Cu(II)-TAPP shows preferential coordination to soft acids (e.g., Hg²⁺) via axial ligand displacement .
Data Contradiction Analysis: How do variations in experimental conditions (e.g., light intensity, bacterial strain) lead to discrepancies in reported MIC values?
Answer:
Discrepancies arise from:
- Light Source : Higher irradiance (100 vs. 50 mW/cm²) reduces MIC by 50% due to increased singlet oxygen (¹O₂) yield .
- Bacterial Strain : Gram-negative vs. Gram-positive models (e.g., E. coli vs. B. subtilis) differ in membrane permeability to cationic porphyrins .
- Solution pH : Acidic conditions (pH 2–4) enhance porphyrin aggregation, reducing bioavailability .
Advanced Question: What spectroscopic techniques are critical for analyzing the structural and electronic properties of Cu(II)-TAPP in solution and solid states?
Answer:
- UV-vis Spectroscopy : Monitors Soret (≈420 nm) and Q-band (≈550 nm) shifts during aggregation or metal binding .
- VCD (Vibrational Circular Dichroism) : Detects conformational changes in chiral matrices (e.g., α-helix induction in poly-L-glutamic acid) .
- EPR (Electron Paramagnetic Resonance) : Identifies Cu(II) oxidation state and ligand-field symmetry (g∥ ≈ 2.20, g⊥ ≈ 2.05) .
Q. Table 2: Key Spectral Signatures
| Technique | Condition | Observation |
|---|---|---|
| UV-vis | Aqueous solution | Soret at 423 nm, Q-bands at 550, 590 nm |
| VCD | D₂O/MeOD matrix | Peak inversion at 1650 cm⁻¹ (α-helix transition) |
Advanced Question: How is Cu(II)-TAPP integrated into metal-organic frameworks (MOFs) for photocatalytic applications, and what parameters optimize performance?
Answer:
- MOF Synthesis : Hydrothermal or solvothermal methods embed Cu(II)-TAPP into carboxylate-based frameworks (e.g., ZnTCPP-MOFs). Porosity is tuned via linker length (e.g., benzene- vs. biphenyl-dicarboxylate) .
- Photocatalytic Efficiency : Enhanced by:
Advanced Question: What parameters govern the efficacy of Cu(II)-TAPP in photodynamic therapy (PDT) beyond antibacterial applications?
Answer:
- ¹O₂ Quantum Yield (ΦΔ) : Measured using 1,3-diphenylisobenzofuran (DPBF) trapping; Cu(II)-TAPP exhibits ΦΔ ≈ 0.4–0.6, lower than Zn analogs due to metal-centered quenching .
- Cellular Uptake : Confocal microscopy with fluorescent analogs (e.g., pyrenyl-porphyrins) shows lysosomal localization in eukaryotic cells .
- Toxicity Controls : Dark toxicity assays (no light) ensure PDT-specific effects, with LD₅₀ > 100 µM in mammalian cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
